Propane, bromopentafluoro- Propane, bromopentafluoro-
Brand Name: Vulcanchem
CAS No.: 677-53-2
VCID: VC18623787
InChI: InChI=1S/C3H2BrF5/c4-3(8,9)2(6,7)1-5/h1H2
SMILES:
Molecular Formula: C3H2BrF5
Molecular Weight: 212.94 g/mol

Propane, bromopentafluoro-

CAS No.: 677-53-2

Cat. No.: VC18623787

Molecular Formula: C3H2BrF5

Molecular Weight: 212.94 g/mol

* For research use only. Not for human or veterinary use.

Propane, bromopentafluoro- - 677-53-2

Specification

CAS No. 677-53-2
Molecular Formula C3H2BrF5
Molecular Weight 212.94 g/mol
IUPAC Name 1-bromo-1,1,2,2,3-pentafluoropropane
Standard InChI InChI=1S/C3H2BrF5/c4-3(8,9)2(6,7)1-5/h1H2
Standard InChI Key PZRKKYWOYMPWSB-UHFFFAOYSA-N
Canonical SMILES C(C(C(F)(F)Br)(F)F)F

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of propane, bromopentafluoro- typically involves bromination of fluorinated propane precursors. One common method employs radical bromination under controlled conditions:

C3F5H3+Br2Δ,UVC3HBrF5+HBr\text{C}_3\text{F}_5\text{H}_3 + \text{Br}_2 \xrightarrow{\Delta, \text{UV}} \text{C}_3\text{HBrF}_5 + \text{HBr}

This reaction requires ultraviolet (UV) light or a radical initiator to facilitate homolytic cleavage of bromine (Br2\text{Br}_2), generating bromine radicals that abstract hydrogen atoms from the propane derivative. Alternative approaches include electrophilic substitution using Lewis acid catalysts, though these methods are less documented in open literature.

Optimization Challenges

Key challenges in synthesis include minimizing side reactions such as over-bromination or defluorination. Reaction parameters—temperature (typically 50–100°C), pressure (1–3 atm), and stoichiometric ratios—must be carefully controlled to favor mono-bromination. Post-synthesis purification often involves fractional distillation or chromatography to isolate the desired product from polyhalogenated byproducts.

Molecular Structure and Properties

Structural Configuration

The molecular structure of propane, bromopentafluoro- features a central carbon chain with bromine and fluorine atoms arranged to maximize electronegativity. Computational models suggest a staggered conformation minimizes steric hindrance between halogen atoms. The bromine atom preferentially occupies a terminal position due to its larger atomic radius compared to fluorine.

PropertyValue (Estimated)Source Compound
Boiling Point45–60°C3-Bromo-1,1,1,2,2-pentafluoropropane
Density1.79–1.85 g/cm³Bromotetrafluoropropane
Vapor Pressure120–150 mmHg1-Bromopropane

The high density and low boiling point reflect strong intermolecular forces (van der Waals and dipole-dipole interactions) typical of perhalogenated compounds.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The bromine atom in propane, bromopentafluoro- serves as a leaving group in SN2S_N2 reactions. For example, treatment with hydroxide ions yields a fluorinated alcohol:

C3HBrF5+OHC3HF5OH+Br\text{C}_3\text{HBrF}_5 + \text{OH}^- \rightarrow \text{C}_3\text{HF}_5\text{OH} + \text{Br}^-

The reaction rate is slower than in less halogenated analogs due to steric hindrance and electron-withdrawing effects of fluorine.

Radical Reactions

Under UV irradiation, the compound participates in chain reactions, abstracting hydrogen atoms from hydrocarbons to form new radicals. This property is exploited in polymerization initiators and flame retardants.

Applications and Industrial Relevance

Solvent Use

Propane, bromopentafluoro-’s non-polar yet polarizable structure makes it effective for dissolving fluoropolymers and silicones. Unlike chlorofluorocarbons (CFCs), it lacks ozone-depleting chlorine, though its global warming potential remains under study.

Intermediate in Organic Synthesis

The compound is a precursor to fluorinated pharmaceuticals and agrochemicals. For instance, coupling reactions with Grignard reagents yield branched fluorocarbons used in liquid crystals.

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